molecular formula C33H38N2O5 B565069 Benazeprilat Benzyl Ester (Glycine)tert-butyl Ester CAS No. 1356838-13-5

Benazeprilat Benzyl Ester (Glycine)tert-butyl Ester

Cat. No.: B565069
CAS No.: 1356838-13-5
M. Wt: 542.676
InChI Key: RWCSKKNSVKJXAY-NSOVKSMOSA-N
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Description

Benazeprilat Benzyl Ester (Glycine)tert-butyl Ester is a compound used primarily in proteomics research. It is an ester-protected metabolite of benazepril, which is an angiotensin-converting enzyme (ACE) inhibitor. The molecular formula of this compound is C33H38N2O5, and it has a molecular weight of 542.67 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benazeprilat Benzyl Ester (Glycine)tert-butyl Ester involves the protection of the carboxylic acid group of benazeprilat with a tert-butyl ester group. This is typically achieved through esterification reactions using tert-butyl alcohol and an acid catalyst. The benzyl ester group is introduced through a similar esterification process using benzyl alcohol .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the esterification reactions .

Chemical Reactions Analysis

Types of Reactions

Benazeprilat Benzyl Ester (Glycine)tert-butyl Ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of this compound .

Scientific Research Applications

Benazeprilat Benzyl Ester (Glycine)tert-butyl Ester is widely used in scientific research due to its role as an ester-protected metabolite of benazepril. Its applications include:

Mechanism of Action

Benazeprilat Benzyl Ester (Glycine)tert-butyl Ester exerts its effects by inhibiting the angiotensin-converting enzyme (ACE). This inhibition prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. As a result, it helps in lowering blood pressure and reducing the workload on the heart. The molecular targets include the active site of ACE, where the compound binds and blocks the enzyme’s activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benazeprilat Benzyl Ester (Glycine)tert-butyl Ester is unique due to its dual ester protection, which enhances its stability and solubility. This makes it particularly useful in proteomics research and as a metabolite of benazepril, providing insights into the drug’s mechanism of action and potential therapeutic applications .

Properties

IUPAC Name

benzyl (2S)-2-[[(3S)-1-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-2-oxo-4,5-dihydro-3H-1-benzazepin-3-yl]amino]-4-phenylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H38N2O5/c1-33(2,3)40-30(36)22-35-29-17-11-10-16-26(29)19-21-27(31(35)37)34-28(20-18-24-12-6-4-7-13-24)32(38)39-23-25-14-8-5-9-15-25/h4-17,27-28,34H,18-23H2,1-3H3/t27-,28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWCSKKNSVKJXAY-NSOVKSMOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN1C2=CC=CC=C2CCC(C1=O)NC(CCC3=CC=CC=C3)C(=O)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)CN1C2=CC=CC=C2CC[C@@H](C1=O)N[C@@H](CCC3=CC=CC=C3)C(=O)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H38N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30675669
Record name Benzyl (2S)-2-{[(3S)-1-(2-tert-butoxy-2-oxoethyl)-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-3-yl]amino}-4-phenylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30675669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

542.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1356838-13-5
Record name Benzyl (2S)-2-{[(3S)-1-(2-tert-butoxy-2-oxoethyl)-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-3-yl]amino}-4-phenylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30675669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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